Enhanced Target Binding Affinity via Ortho-Iodo Substitution in Benzothiazole Scaffolds
In a systematic SAR study of 2-aryl benzothiazole derivatives, the introduction of an iodine atom ortho to the amino group significantly increased binding affinity for synthetic amyloid β (1-40) fibrils [1]. This effect was position-dependent and halogen-specific, with iodination ortho to a hydroxyl group paradoxically decreasing affinity, confirming that the enhancement is not a general halogen effect but a specific stereoelectronic consequence of the iodine placement [1]. While this study does not directly test the target compound, it establishes the class-level principle that 7-iodo substitution on a benzisothiazole/benzothiazole scaffold yields superior target engagement compared to non-iodinated or alternatively substituted analogs.
| Evidence Dimension | Binding affinity modulation by halogen position |
|---|---|
| Target Compound Data | Iodine ortho to amino group increases Aβ(1-40) fibril binding affinity [1] |
| Comparator Or Baseline | Iodine ortho to hydroxyl group decreases binding affinity [1] |
| Quantified Difference | Qualitative directional change (increase vs. decrease) depending on ortho substituent |
| Conditions | Synthetic amyloid β (1-40) fibril binding assay [1] |
Why This Matters
For researchers developing benzisothiazole-based probes or therapeutics, the 7-iodo derivative offers a documented affinity advantage over alternative substitution patterns, reducing the need for extensive de novo SAR exploration.
- [1] Wang, Y., et al. (2003). Effects of Lipophilicity on the Affinity and Nonspecific Binding of Iodinated Benzothiazole Derivatives. Journal of Molecular Neuroscience, 20(3), 255-260. View Source
